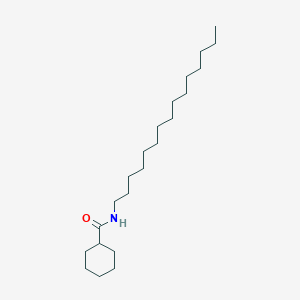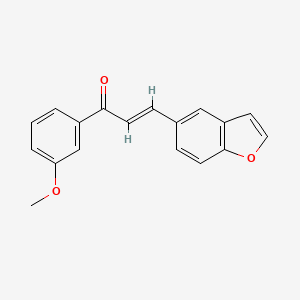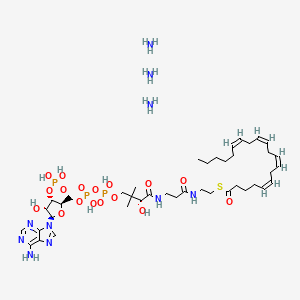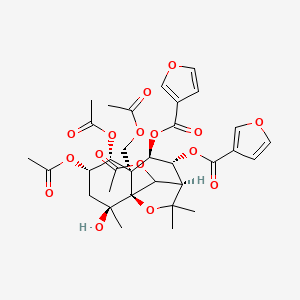
Tyrosinase-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosinase-IN-26 is a potent inhibitor of the enzyme tyrosinase, which plays a critical role in the biosynthesis of melanin. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols such as tyrosine and dopamine, leading to the production of melanin and other pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-26 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and controlled temperature conditions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Tyrosinase-IN-26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, often catalyzed by tyrosinase.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Tyrosinase-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in melanin biosynthesis and potential therapeutic applications in treating hyperpigmentation disorders.
Medicine: Explored for its potential use in developing treatments for conditions like melasma and age spots.
Industry: Utilized in the cosmetics industry for skin-lightening products and in agriculture to prevent browning in fruits and vegetables .
Mechanism of Action
Tyrosinase-IN-26 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. This inhibition prevents the oxidation of phenols and the subsequent production of melanin. The molecular targets involved include the copper ions in the active site of tyrosinase, which are essential for its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tyrosinase-IN-26 include:
Kojic Acid: A natural tyrosinase inhibitor derived from fungi.
Arbutin: A glycosylated hydroquinone extracted from the bearberry plant.
Vanillin: A phenolic aldehyde extracted from the vanilla bean .
Uniqueness
This compound is unique due to its high potency and specificity for tyrosinase inhibition. Unlike some other inhibitors, it does not act as an alternative substrate for the enzyme, which can lead to more effective and targeted inhibition .
Properties
Molecular Formula |
C25H24N2O6 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
ethyl 3-(1H-indol-2-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoate |
InChI |
InChI=1S/C25H24N2O6/c1-3-32-25(30)21(13-17-10-15-6-4-5-7-20(15)26-17)27-23(28)11-16-12-24(29)33-22-14-18(31-2)8-9-19(16)22/h4-10,12,14,21,26H,3,11,13H2,1-2H3,(H,27,28) |
InChI Key |
ZOQNHOZAUKFNFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC2=CC=CC=C2N1)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


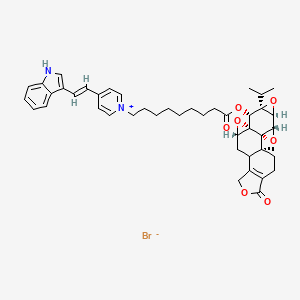
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
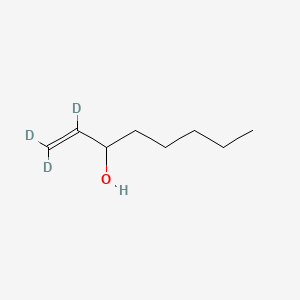
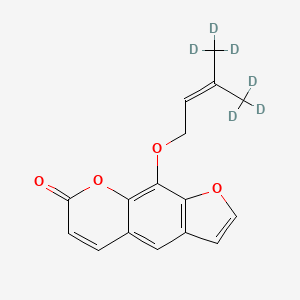
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)





